Ethyl 2-(bromomethyl)-4-methoxybenzoate
Description
Contextualization within Aromatic Ester and Benzylic Halide Chemistry
The chemical behavior of Ethyl 2-(bromomethyl)-4-methoxybenzoate is best understood by considering its constituent parts.
Aromatic Ester: The ethyl benzoate (B1203000) moiety is a classic example of an aromatic ester. The ester group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification. The electron-donating methoxy (B1213986) group on the aromatic ring influences the reactivity of the ring itself, directing electrophilic aromatic substitution primarily to the positions ortho and para to it.
Benzylic Halide: The 2-(bromomethyl) group is a benzylic halide. Benzylic halides are known for their high reactivity in nucleophilic substitution reactions, often proceeding via an SN2 mechanism, due to the stabilization of the transition state by the adjacent benzene (B151609) ring. This makes the bromomethyl group an excellent electrophilic site, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
Significance as a Multifunctional Synthetic Intermediate
The dual functionality of this compound is the cornerstone of its synthetic utility. The presence of both a reactive electrophilic center (the bromomethyl group) and a modifiable ester group allows for a stepwise or orthogonal approach to building more complex molecules.
For instance, the benzylic bromide can be displaced by a nucleophile, such as an amine, thiol, or carbanion, to introduce new substituents. ysu.edu In a separate step, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation or other carboxylate-specific reactions. This strategic combination makes the compound a valuable linker or scaffold in the assembly of elaborate molecular architectures. The reactivity is analogous to that observed in related isomers, such as 4-bromomethyl-benzoic acid, which readily undergoes nucleophilic substitution at the benzylic position. ysu.edu
Overview of Research Trajectories and Academic Relevance
While specific research focused exclusively on this compound is not extensively documented, the applications of its structural isomers and related compounds highlight its potential. These related molecules serve as important intermediates in various fields.
For example, the related compound, methyl 4-bromomethyl-3-methoxybenzoate, is a key intermediate in the synthesis of peptidoleukotriene antagonists and anti-inflammatory pharmaceuticals. google.comgoogle.com This suggests that benzoate structures containing both methoxy and bromomethyl groups are valuable precursors for medicinally relevant targets. The synthesis involves the side-chain bromination of a methyl-substituted precursor using N-bromosuccinimide (NBS). google.com
Furthermore, building blocks like methyl 4-(bromomethyl)benzoate (B8499459) are employed in materials science for the construction of functional ligands, such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands, which can form luminescent metallogels with lanthanide ions. rsc.org These applications underscore the importance of benzylic bromides attached to benzoate scaffolds as versatile connectors in the creation of advanced materials. The typical synthetic route involves converting the bromomethyl group to an azide, followed by a "click" reaction. rsc.org These research trajectories for closely related compounds strongly suggest a similar potential for this compound as a valuable, multifunctional building block in both medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRWNKUDEDMRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279922 | |
| Record name | Ethyl 2-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56427-63-5 | |
| Record name | Ethyl 2-(bromomethyl)-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56427-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Bromomethyl 4 Methoxybenzoate
Precursor Synthesis and Functional Group Derivatization
The key precursor for the target molecule is Ethyl 4-methoxy-2-methylbenzoate. Its synthesis and the preparation of related analogs are foundational steps.
Preparation of Ethyl 4-methoxy-2-methylbenzoate and Related Analogs
The synthesis of Ethyl 4-methoxy-2-methylbenzoate typically begins with 2-hydroxy-4-methylbenzoic acid. This starting material can be reacted with potassium carbonate and diethyl sulfate (B86663) in acetone (B3395972) to yield ethyl 2-ethoxy-4-methylbenzoate. prepchem.com This product can then be hydrolyzed to the corresponding carboxylic acid. prepchem.com Subsequent bromination and reaction with sodium cyanide can introduce a cyanomethyl group. prepchem.com
Alternatively, 2-methoxy-4-methylbenzoic acid can be treated with oxalyl chloride in benzene (B151609) to form the corresponding acid chloride, which can then be reacted with ethanol (B145695) to yield Ethyl 2-methoxy-4-methylbenzoate. prepchem.com Another approach involves the esterification of 4-methyl-3-methoxybenzoic acid with an appropriate alcohol, such as methanol (B129727) or ethanol, to produce the corresponding methyl or ethyl ester. google.com The esterification can also be achieved by reacting the corresponding acid with an alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.com
The synthesis of related analogs often involves similar esterification strategies. For instance, ethyl 4-hydroxybenzoate (B8730719) can be reacted with 4-methylbenzylbromide in acetone over anhydrous potassium carbonate to produce ethyl 4-[(4-methylbenzyl)oxy]benzoate. iucr.org Transesterification is another viable method, where a methyl or ethyl ester is reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst. nih.gov The removal of the methanol or ethanol byproduct by distillation drives the reaction towards the desired product. nih.gov
Benzylic Bromination Protocols
The conversion of the methyl group on the benzene ring to a bromomethyl group is a crucial step. This is typically achieved through benzylic bromination, a type of free-radical halogenation.
Radical-Initiated Bromination using N-Bromosuccinimide (NBS) Systems
N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine (Br₂), which helps to minimize side reactions like electrophilic addition to the aromatic ring. chemistrysteps.comlibretexts.orgchadsprep.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com
The mechanism begins with the initiation step, where a radical initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.comchadsprep.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.org The HBr produced reacts with NBS to generate molecular bromine (Br₂). youtube.com Finally, the benzylic radical reacts with the newly formed Br₂ to yield the desired brominated product and another bromine radical, which continues the chain reaction. youtube.com
Table 1: Overview of Benzylic Bromination with NBS
| Step | Description | Key Species Involved |
|---|---|---|
| Initiation | Generation of initial bromine radicals. | Radical initiator, NBS |
| Propagation | Formation of benzylic radical and product. | Substrate, Br•, HBr, NBS, Br₂ |
| Termination | Combination of radicals to end the chain. | Various radical species |
Influence of Radical Initiators (e.g., Benzoyl Peroxide, AIBN)
The choice of radical initiator can significantly impact the efficiency of the benzylic bromination. Common initiators include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). mychemblog.comcommonorganicchemistry.com These initiators decompose upon heating or irradiation to generate free radicals, which then initiate the chain reaction. mychemblog.com
The selection between AIBN and benzoyl peroxide can depend on the specific substrate and desired reaction conditions. reddit.com For instance, in the bromination of certain substrates, using benzoyl peroxide as the initiator in dichloromethane (B109758) has been shown to provide good yields. acs.org In other cases, AIBN is employed, particularly in solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396). commonorganicchemistry.comresearchgate.net The concentration of the initiator is also a critical parameter; typically, a catalytic amount is sufficient. researchgate.net
Table 2: Common Radical Initiators for Benzylic Bromination
| Initiator | Abbreviation | Typical Solvents | Activation Method |
|---|---|---|---|
| Benzoyl Peroxide | BPO | Dichloromethane, Carbon Tetrachloride acs.orgresearchgate.net | Heat, Light chegg.com |
| 2,2'-Azobisisobutyronitrile | AIBN | Carbon Tetrachloride, 1,2-Dichlorobenzene commonorganicchemistry.comresearchgate.net | Heat, Light mychemblog.com |
Solvent Selection and Reaction Conditions (e.g., Carbon Tetrachloride, 1,2-Dichloroethane, Temperature Control)
The choice of solvent is crucial for the success of benzylic bromination. Historically, carbon tetrachloride (CCl₄) has been widely used. commonorganicchemistry.comresearchgate.net However, due to its toxicity, alternative solvents have been explored. researchgate.net
1,2-Dichloroethane and 1,2-dichlorobenzene have been found to be effective substitutes. researchgate.net For example, conducting the reaction in 1,2-dichlorobenzene can lead to higher yields and shorter reaction times compared to the classic Wohl-Ziegler procedure in CCl₄. researchgate.net Acetonitrile (B52724) is another less toxic alternative that can improve the yield and reproducibility of the process. researchgate.netorganic-chemistry.org Even water has been used as a solvent for benzylic bromination under visible light irradiation, offering a more environmentally friendly approach. researchgate.net
Temperature control is also a critical factor. The reaction is often carried out at elevated temperatures, such as under reflux conditions, to promote the decomposition of the radical initiator and facilitate the reaction. mychemblog.comcommonorganicchemistry.com However, the optimal temperature can vary depending on the solvent and initiator used. For instance, reactions in 1,2-dichlorobenzene with AIBN are often run at around 80°C. researchgate.net
Regioselectivity Considerations in Benzylic Bromination
Benzylic bromination is highly regioselective, favoring the substitution of a hydrogen atom at the benzylic position. libretexts.org This selectivity is attributed to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org The p-orbital of the benzylic radical can overlap with the π-electron system of the ring, delocalizing the radical and increasing its stability. libretexts.org
The substituents on the aromatic ring can influence the rate and selectivity of the reaction. Electron-donating groups, such as a methoxy (B1213986) group, can further stabilize the benzylic radical, enhancing the reactivity at that position. Conversely, electron-withdrawing groups can destabilize the radical and slow down the reaction.
In the case of Ethyl 4-methoxy-2-methylbenzoate, the benzylic protons on the methyl group at the 2-position are the primary targets for bromination. The methoxy group at the 4-position, being an electron-donating group, enhances the stability of the benzylic radical formed at the 2-position. However, steric hindrance can also play a role in determining the regioselectivity, especially in highly substituted aromatic rings. gla.ac.ukgla.ac.uk
Table 3: Factors Influencing Regioselectivity in Benzylic Bromination
| Factor | Influence | Example |
|---|---|---|
| Radical Stability | Favors formation of the most stable radical (benzylic > tertiary > secondary > primary). chemistrysteps.com | Bromination occurs exclusively at the benzylic position of propylbenzene. libretexts.org |
| Substituent Effects | Electron-donating groups stabilize the benzylic radical; electron-withdrawing groups destabilize it. gla.ac.uk | A methoxy group can enhance the rate of benzylic bromination. gla.ac.uk |
| Steric Hindrance | Can hinder the approach of the bromine radical to a particular benzylic position. gla.ac.uk | May influence product distribution in highly substituted toluenes. gla.ac.uk |
| Reaction Conditions | Solvent and temperature can affect the selectivity of the reaction. manac-inc.co.jp | The choice of solvent can alter the product ratios. manac-inc.co.jp |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate, the crude product typically contains unreacted starting materials, by-products, and other impurities. Effective purification is therefore essential to isolate the target compound.
Chromatographic techniques are powerful tools for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.
Column Chromatography and Flash Chromatography:
Flash chromatography is a rapid form of column chromatography that is widely used for the purification of intermediate compounds in organic synthesis. reachdevices.com For this compound, silica (B1680970) gel is a common choice for the stationary phase due to its polarity and ability to separate a wide range of organic compounds. The separation is typically achieved using a gradient of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). rsc.org The optimal solvent system is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. reachdevices.com
A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This dry-loaded sample is then placed on top of the column. The elution begins with a low-polarity solvent mixture, and the polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.
Interactive Data Table: Illustrative Flash Chromatography Parameters for the Purification of this compound
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for a broad range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for efficient separation of compounds with varying polarities. |
| Gradient Profile | 0% to 20% Ethyl Acetate | Starts with a low polarity to elute non-polar impurities, then gradually increases to elute the target compound. |
| Loading Technique | Dry Loading | Prevents band broadening and improves separation efficiency. |
| Detection | UV (254 nm) | The aromatic ring of the compound allows for easy visualization under UV light. |
| Expected Elution | ~10-15% Ethyl Acetate | Based on the polarity of the target molecule relative to common impurities. |
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, particularly on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. aralyse.tech Preparative HPLC can be used to isolate gram to kilogram quantities of a compound with high purity. kromasil.com The choice between normal-phase and reversed-phase HPLC depends on the solubility of the compound and the nature of the impurities. For a moderately polar compound like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. chromatographyonline.com
Method development in preparative HPLC focuses on optimizing selectivity to maximize the loading capacity of the column. kromasil.com This involves screening different mobile phase compositions, including pH and organic modifiers, to achieve the best separation between the target compound and its impurities. kromasil.com
Recrystallization is a widely used and cost-effective method for purifying solid compounds on both laboratory and industrial scales. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. youtube.com
For this compound, a mixed solvent system is often employed to achieve the desired solubility profile. Common combinations include a "good" solvent in which the compound is readily soluble, and a "bad" solvent in which it is poorly soluble. sserc.org.uk Examples of suitable solvent systems for similar ethyl benzoate (B1203000) derivatives include ethanol/water or hexane/ethyl acetate. sserc.org.uk
The process typically involves dissolving the crude solid in a minimal amount of the hot "good" solvent, followed by the slow addition of the "bad" solvent until the solution becomes slightly turbid. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Interactive Data Table: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale | Expected Purity Improvement |
| Ethanol/Water | Ethanol acts as the "good" solvent, and water as the "bad" solvent. Suitable for moderately polar compounds. sserc.org.uk | High |
| Hexane/Ethyl Acetate | Hexane is the "bad" solvent, and ethyl acetate is the "good" solvent. Effective for separating compounds with moderate polarity differences. | Medium to High |
| Methanol | A single solvent system where the compound has high solubility at boiling point and low solubility at room temperature or below. youtube.com | Medium |
Industrial Scale-Up Considerations and Process Optimization
The transition from a laboratory-scale synthesis to an industrial process for producing this compound involves a multitude of challenges and requires careful optimization of the entire process.
A key reaction in the synthesis is the benzylic bromination of the corresponding toluene (B28343) derivative. On an industrial scale, the use of large quantities of hazardous reagents like bromine and solvents such as carbon tetrachloride is highly undesirable due to safety and environmental concerns. organic-chemistry.org Therefore, process optimization often focuses on developing greener and safer alternatives.
Photochemical Bromination in Continuous Flow Reactors:
One significant advancement in industrial bromination is the use of photochemical methods in continuous flow reactors. organic-chemistry.orgresearchoutreach.orgresearchoutreach.org These systems offer several advantages over traditional batch reactors, including:
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly exothermic or potentially runaway reactions. researchoutreach.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and precise temperature control. researchoutreach.org
Increased Efficiency and Selectivity: The use of light as a "reagent" can lead to higher selectivity for the desired benzylic bromination over competing aromatic bromination, which can be a problem for electron-rich substrates containing a methoxy group. organic-chemistry.orgresearchgate.net
Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. researchoutreach.org
Recent developments have focused on using N-bromosuccinimide (NBS) as a safer bromine source in combination with visible light activation in solvents like acetonitrile, avoiding the use of chlorinated solvents. organic-chemistry.orgresearchgate.net The optimization of a continuous flow process would involve studying parameters such as residence time, temperature, light intensity, and reagent stoichiometry to maximize yield and throughput while minimizing by-product formation. researchgate.netacs.org
Process Optimization for Methoxy-Substituted Substrates:
The presence of the electron-donating methoxy group in the precursor to this compound can increase the propensity for undesired electrophilic aromatic bromination. researchgate.net Process optimization would therefore focus on conditions that favor the radical pathway for benzylic bromination. This can be achieved through:
Careful choice of brominating agent and initiator.
Control of reaction temperature and light source in photochemical reactions.
Use of non-polar solvents to disfavor ionic reaction pathways.
Downstream Processing and Purification:
Chemical Reactivity and Transformative Organic Chemistry of Ethyl 2 Bromomethyl 4 Methoxybenzoate
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is an excellent electrophilic site. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the incipient carbocation or the transition state of an Sₙ2 reaction. This makes the benzylic carbon highly susceptible to attack by a wide variety of nucleophiles.
Reactions with Nitrogen-based Nucleophiles (e.g., Amines, Azides)
Ethyl 2-(bromomethyl)-4-methoxybenzoate readily reacts with nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, such as isoindolinones. nih.gov The reaction typically proceeds by nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon.
Another important nitrogen nucleophile is the azide ion (N₃⁻). The reaction with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), yields an azidomethyl derivative. evitachem.com This azide can then be readily converted into a primary amine via reduction, providing a two-step method for amination.
Table 1: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Solvent | Product Type |
|---|---|---|---|
| Primary Amine | R-NH₂ | Acetonitrile (B52724) (CH₃CN) | Ethyl 2-((alkylamino)methyl)-4-methoxybenzoate |
| Secondary Amine | R₂NH | Dichloromethane (B109758) (CH₂Cl₂) | Ethyl 2-((dialkylamino)methyl)-4-methoxybenzoate |
Reactions with Oxygen-based Nucleophiles (e.g., Alkoxides, Carboxylates)
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), react with this compound to form ethers and esters, respectively. The reaction with an alkoxide, generated from an alcohol and a strong base like sodium hydride (NaH), leads to the formation of a benzyl ether. Similarly, reaction with a carboxylate salt, such as sodium acetate (B1210297), results in the formation of an acyloxymethyl derivative. These reactions are classic examples of the Williamson ether synthesis and ester formation via Sₙ2 displacement.
Table 2: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Solvent | Product Type |
|---|---|---|---|
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Ethyl 2-(ethoxymethyl)-4-methoxybenzoate |
| Carboxylate | Sodium Acetate (CH₃COONa) | Dimethylformamide (DMF) | Ethyl 2-((acetoxy)methyl)-4-methoxybenzoate |
Reactions with Sulfur-based Nucleophiles (e.g., Thiols)
Sulfur nucleophiles are generally "soft" and highly effective in Sₙ2 reactions. Thiols (RSH), in the presence of a base to form the corresponding thiolate (RS⁻), readily displace the bromide from this compound to form thioethers (sulfides). evitachem.comnih.govresearchgate.net This reaction is highly efficient and provides a straightforward route to various sulfur-containing compounds.
Table 3: Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagent Example | Base | Solvent | Product Type |
|---|---|---|---|---|
| Thiolate | Ethanethiol (EtSH) | Sodium Hydroxide (NaOH) | Ethanol (EtOH) | Ethyl 2-((ethylthio)methyl)-4-methoxybenzoate |
Reactions with Carbon-based Nucleophiles (e.g., Enolates, Organometallics)
Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound serves as a useful electrophile for such reactions. Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a strong base like lithium diisopropylamide (LDA), can be alkylated by this benzylic bromide. libretexts.orglibretexts.org For example, the enolate of diethyl malonate can react to introduce the 2-(ethoxycarbonyl)-5-methoxybenzyl group, a key step in malonic ester synthesis. libretexts.org While direct reactions with highly reactive organometallics like Grignard or organolithium reagents can be complicated by competing reactions at the ester group, less reactive organometallic reagents like organozinc compounds can sometimes be used for cross-coupling reactions. uni-muenchen.de
Table 4: Reactions with Carbon-Based Nucleophiles
| Nucleophile | Precursor | Base | Product Type |
|---|---|---|---|
| Malonate Enolate | Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(4-methoxy-2-(ethoxycarbonyl)benzyl)malonate |
Functional Group Transformations of the Ester Moiety
The ethyl ester functionality provides another handle for chemical modification, although it is generally less reactive than the bromomethyl group.
Hydrolysis Reactions
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield 2-(bromomethyl)-4-methoxybenzoic acid. researchgate.net This transformation is often a necessary step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation.
Table 5: Ester Hydrolysis Reaction
| Reaction Type | Reagents | Conditions | Final Product |
|---|
Reduction Reactions to Alcohol Derivatives
The transformation of this compound into its corresponding alcohol derivative, ethyl 2-(hydroxymethyl)-4-methoxybenzoate, is a key reaction that replaces the benzylic bromine atom with a hydroxyl group. This conversion is typically achieved not through a classical reduction of the carbon-bromine bond, but via a nucleophilic substitution reaction where the bromide ion acts as a leaving group. allen.in
The process generally involves the hydrolysis of the benzylic bromide. A notable method for this transformation is the use of aqueous sodium nitrate. Research has shown that benzylic bromides can be converted into benzylic alcohols in high yields. acs.org For instance, treatment of a benzylic bromide with a 20% aqueous solution of sodium nitrate at 80°C has been demonstrated to effectively yield the corresponding benzyl alcohol. acs.org This method provides a straightforward pathway to the alcohol derivative under relatively mild conditions, avoiding the use of harsh reagents that might affect the ester or methoxy (B1213986) functional groups present in the molecule. The reaction proceeds as a nucleophilic substitution where a hydroxide ion or water molecule replaces the bromide at the benzylic carbon. allen.inacs.org
Carbon-Carbon Bond Forming Reactions Involving the Benzylic Bromide
The benzylic bromide moiety in this compound is a highly reactive site, making it an excellent electrophilic partner for a variety of carbon-carbon bond-forming reactions. This reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures.
Alkylation Reactions via Organometallic Reagents
Alkylation at the benzylic position of this compound can be readily accomplished using a range of organometallic reagents. Among the most common are Grignard reagents (R-MgX), which are powerful nucleophiles capable of displacing the bromide to form a new carbon-carbon bond. proquest.com However, direct reactions can sometimes be complicated by side reactions.
To enhance selectivity and yield, these alkylation reactions are often mediated by transition metal catalysts. Copper-catalyzed systems, for example, are effective for the C-alkylation of various nucleophiles using benzylic bromides. organic-chemistry.orgfao.org These reactions often proceed under mild conditions and tolerate a variety of functional groups.
A prominent example of a catalyzed alkylation involving organometallic reagents is the Kumada-Corriu coupling. This reaction utilizes Grignard reagents in the presence of a palladium or nickel catalyst to couple with organic halides, including benzylic bromides. wikipedia.orgorganic-chemistry.org The use of a catalyst allows the reaction to proceed efficiently, even with sterically hindered substrates or those containing sensitive functional groups that might be incompatible with uncatalyzed Grignard reactions. organic-chemistry.orgacs.orgacs.org
| Catalyst System | Organometallic Reagent | Reaction Type | Reference |
|---|---|---|---|
| PdCl₂(dppf) | Aryl/Vinyl Grignard | Kumada Coupling | wikipedia.org |
| NiCl₂(dppe) | Aryl/Vinyl Grignard | Kumada Coupling | wikipedia.org |
| Pd(CH₃CN)₂Cl₂ / Xantphos | Aryl/Alkenyl Grignard | Kumada-Corriu Coupling | organic-chemistry.orgacs.orgacs.org |
| Cu(I) Catalyst (in situ) | Nitronate Anions | Copper-Catalyzed Benzylation | organic-chemistry.orgfao.org |
Potential for Transition Metal-Catalyzed Coupling Reactions (e.g., specific Csp³-Csp² couplings)
The benzylic carbon in this compound is sp³-hybridized, and its coupling with sp²-hybridized carbons (from aryl or vinyl groups) represents a powerful strategy for constructing complex molecular frameworks. Several transition metal-catalyzed cross-coupling reactions are well-suited for this purpose.
Kumada-Corriu Coupling: As mentioned previously, the Kumada-Corriu reaction is a foundational method for coupling benzylic halides with aryl or vinyl Grignard reagents. organic-chemistry.org The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org Palladium-catalyzed versions, often employing specific phosphine ligands like Xantphos, have been developed to be particularly mild and efficient, minimizing side reactions such as β-hydride elimination. organic-chemistry.orgacs.org This reaction proceeds through a catalytic cycle involving oxidative addition of the benzylic bromide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, and its application has been extended to include Csp³-electrophiles like benzylic bromides. nih.govumt.edu This reaction pairs the benzylic halide with an organoboron compound, such as an arylboronic acid or potassium aryltrifluoroborate, in the presence of a palladium catalyst and a base. nih.govnih.gov Microwave-assisted protocols have been developed to accelerate these couplings, allowing for rapid synthesis of diverse compound libraries. nih.govumt.edu The choice of ligand is critical, with bulky electron-rich phosphine ligands like JohnPhos often providing optimal results. nih.gov The general mechanism for the Suzuki reaction involves oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination. wikipedia.org
These coupling reactions offer broad functional group tolerance and provide reliable routes to diarylmethane structures and other valuable motifs in organic synthesis. nih.govresearchgate.net
| Reaction Name | Catalyst (Example) | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Kumada-Corriu Coupling | Pd or Ni complexes | Aryl/Vinyl Grignard Reagents | First catalytic cross-coupling method; economical. | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / JohnPhos | Arylboronic Acids | High functional group tolerance; non-toxic byproducts. | nih.govwikipedia.org |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Potassium Aryltrifluoroborates | Stable boron partners; good for functionalized systems. | nih.gov |
| sp³-sp Coupling | Pd complexes | Lithium Acetylides | Rapid reaction for forming Csp³-Csp bonds. | nih.gov |
Applications in Advanced Organic Synthesis
Building Block for Diverse Organic Molecular Architectures
Ethyl 2-(bromomethyl)-4-methoxybenzoate is classified as a key organic building block in chemical synthesis. bldpharm.com Its utility stems from the presence of multiple reactive sites, which allow for the systematic construction of complex molecular frameworks. Chemical suppliers categorize this compound among bromides, benzyl bromides, esters, and ethers, highlighting its multifunctional nature for creating diverse chemical structures. bldpharm.com The molecule's design enables its use in assembling larger, intricate organic compounds.
Synthesis of Heterocyclic Ring Systems
There is no specific information in the reviewed literature detailing the use of this compound for the synthesis of imidazoles or imidazo-fused heterocycles.
The scientific literature does not currently provide specific examples of this compound being utilized in the construction of benzoxaboroles or other boron-containing heterocycles.
Specific applications of this compound in annulation or cycloaddition strategies have not been detailed in published research.
Precursor for Complex Aromatic Oligoesters and Polymer Synthesis
The use of this compound as a monomer or precursor for the synthesis of complex aromatic oligoesters or polymers is not described in the available scientific literature.
Intermediate in the Preparation of Specialized Organic Reagents
This compound is recognized for its role as an intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its inherent reactivity allows it to serve as a foundational piece that can be elaborated upon through various chemical reactions to produce more specialized reagents or target compounds for research and development.
Compound Properties
| Property | Value |
| CAS Number | 56427-63-5 |
| Molecular Formula | C11H13BrO3 |
| Purity | Min. 95% |
| Classification | Organic Building Block |
Spectroscopic and Structural Characterization Techniques for Ethyl 2 Bromomethyl 4 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of ethyl 2-(bromomethyl)-4-methoxybenzoate provides precise information about the number, environment, and connectivity of protons in the molecule. Experimental data recorded in deuterated chloroform (CDCl₃) reveals distinct signals for each type of proton present. chemicalbook.com
The aromatic region shows three protons with splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The benzylic protons of the bromomethyl group appear as a singlet, while the ethyl ester and methoxy (B1213986) groups each give rise to their own characteristic signals. chemicalbook.com
A detailed assignment of the proton signals is presented in the table below. chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.99 | Doublet (d) | 8.7 | 1H | Aromatic H (C₅-H) |
| 6.96 | Singlet (s) | - | 1H | Aromatic H (C₃-H) |
| 6.86 | Doublet of Doublets (dd) | 8.7, 2.6 | 1H | Aromatic H (C₆-H) |
| 4.96 | Singlet (s) | - | 2H | Bromomethyl (-CH₂Br) |
| 4.37 | Quartet (q) | 7.1 | 2H | Ethyl Ester (-OCH₂CH₃) |
| 3.86 | Singlet (s) | - | 3H | Methoxy (-OCH₃) |
| 1.41 | Triplet (t) | 7.1 | 3H | Ethyl Ester (-OCH₂CH₃) |
Data obtained from a 300 MHz spectrum in CDCl₃. chemicalbook.com
While specific experimental ¹³C NMR data for this compound is not widely reported in the literature, the expected chemical shifts can be predicted based on the known effects of the substituents on the benzene ring and the standard chemical shifts for the functional groups present. The spectrum would be expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester at the downfield end of the spectrum (typically ~165-170 ppm), aromatic carbons (ranging from ~110-160 ppm), the methoxy and ethoxy carbons (~55-65 ppm), the bromomethyl carbon (~30-35 ppm), and the terminal methyl carbon of the ethyl group at the upfield end (~14 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent peak would be from the C=O (carbonyl) stretching vibration of the ester group. Other key absorptions would include C-O stretching for both the ester and ether linkages, C-H stretching for aromatic and aliphatic protons, and C=C stretching from the aromatic ring. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
The expected characteristic IR absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2980 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1710-1730 | C=O Stretch | Ester |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-O Stretch | Aryl Ether & Ester |
| ~1050-1150 | C-O Stretch | Alkyl Ether & Ester |
| ~600-700 | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
For this compound (molecular formula C₁₁H₁₃BrO₃), the calculated molecular weight is 273.12 g/mol . chemicalbook.com Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecular ion. Experimental ESI-MS data shows a peak at a mass-to-charge ratio (m/z) of 273, corresponding to the [M+H]⁺ ion, which confirms the molecular weight of the compound. chemicalbook.com The presence of bromine would also be evident from the characteristic isotopic pattern of the molecular ion peak, where two peaks of nearly equal intensity are separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule in the solid state.
As of now, a publicly available single-crystal X-ray structure for this compound has not been reported in the crystallographic literature. If a suitable single crystal were grown, this technique would provide unambiguous proof of its molecular structure and offer insights into its packing in the crystal lattice.
Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular forces is not possible. However, based on the molecular structure, several types of non-covalent interactions would be expected to play a key role in the supramolecular assembly in the solid state.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(bromomethyl)-4-methoxybenzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via bromination of intermediates like ethyl 4-methyl-2-methoxybenzoate using brominating agents such as N-bromosuccinamide (NBS) in organic solvents (e.g., CCl₄) at 40–60°C . Optimization involves controlling reaction time (14–24 hours) and temperature to avoid over-bromination. Solvent polarity and catalyst selection (e.g., radical initiators like AIBN) also influence yield .
Q. How is the purity and structure of this compound validated post-synthesis?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm the bromomethyl group (δ ~4.3 ppm for CH₂Br) and methoxy substituent (δ ~3.8 ppm). Mass spectrometry (EI-MS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and bromine isotopic patterns. HPLC with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the key challenges in handling this compound in laboratory settings?
- Methodological Answer : The bromomethyl group is highly reactive and prone to hydrolysis. Storage under inert atmosphere (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF) is critical. Workups require quenching excess brominating agents with Na₂S₂O₃ to prevent side reactions .
Advanced Research Questions
Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition metal-catalyzed couplings. For example, palladium-catalyzed cyanation with NaCN replaces Br with CN to form ethyl 4-cyanomethyl-2-methoxybenzoate, a precursor for pharmaceuticals like repaglinide . Ligand choice (e.g., XPhos) and base (K₂CO₃) modulate selectivity .
Q. What analytical strategies resolve contradictions in bromination efficiency across different substrates?
- Methodological Answer : Discrepancies arise from steric hindrance or electronic effects. DFT calculations (e.g., Gaussian) model transition states to predict reactivity. Experimental validation uses competitive bromination of para-substituted analogs (e.g., methyl vs. methoxy groups) monitored by GC-MS. For example, electron-donating groups (e.g., –OCH₃) deactivate the aromatic ring, requiring harsher conditions .
Q. How can Claisen condensation be applied to derivatives of this compound for heterocyclic synthesis?
- Methodological Answer : Condensation with acetylated chromans (e.g., 6-acetyl-7-hydroxy-2,2-dimethylchroman) in the presence of NaH/Et₂O forms pyran-flavone analogs. Cyclization under acidic conditions (HCl/EtOH) generates fused benzopyran systems, confirmed by IR (C=O stretch at ~1630 cm⁻¹) and ¹³C NMR .
Q. What are the mechanistic implications of palladium-catalyzed carbonylation reactions involving this compound?
- Methodological Answer : In CO insertion reactions (30–50°C, EtOH), Pd(0) catalysts (e.g., Pd(PPh₃)₄) activate the C–Br bond, forming acylpalladium intermediates. Subsequent nucleophilic attack by ethanol yields ethyl 3-methoxy-4-ethoxycarbonyl-phenylacetate. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹³CO) track intermediate stability .
Q. How do substituent effects (e.g., methoxy vs. ethoxy) alter the compound’s stability under basic conditions?
- Methodological Answer : Alkoxy groups influence electron density and steric bulk. Comparative hydrolysis studies (NaOH/EtOH) show methoxy derivatives degrade 20% faster than ethoxy analogs due to reduced steric protection. Stability is quantified via Arrhenius plots (k values at 25–60°C) and LC-MS degradation profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
